

An In-depth Technical Guide to Bolenol: Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic anabolic steroid **Bolenol** (17α -ethyl-19-norandrost-5-en- 17β -ol). It covers its chemical properties, synthesis, mechanism of action, and key experimental methodologies, presenting quantitative data in a structured format and illustrating complex pathways through detailed diagrams.

Chemical and Physical Properties

Bolenol, a derivative of nandrolone, is a synthetic anabolic-androgenic steroid (AAS) first described in 1969.[1] Its structure is characterized by a 19-nor configuration and a 17α -ethyl group, which is intended to enhance its oral bioavailability and metabolic stability.[1] Although developed for potential therapeutic applications, such as treating muscle-wasting disorders, **Bolenol** was never commercialized and remains primarily a subject of academic research.[1]

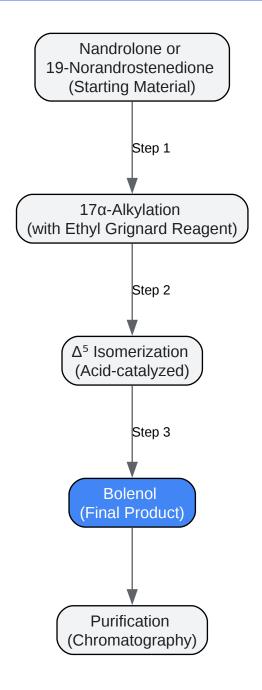


Property	Value	Source
IUPAC Name	(8R,9S,10R,13S,14S,17S)-17- ethyl-13-methyl- 2,3,4,7,8,9,10,11,12,14,15,16- dodecahydro-1H- cyclopenta[a]phenanthren-17- ol	[2]
Synonyms	Bolenolo, Bolenolum, Ethylnorandrostenol, 17α- ethyl-19-norandrost-5-en-17β- ol	[2][3]
Molecular Formula	C20H32O	[1][2][4]
Molecular Weight	288.475 g/mol	[3]
CAS Number	16915-78-9	[2][3]
InChIKey	VGXLQFPZGUQVQW- XGXHKTLJSA-N	[2][3]
SMILES	CC[C@@]1(CC[C@@H]2[C@ @]1(CC[C@H]3[C@H]2CC=C 4[C@@H]3CCCC4)C)O	[2][3]

Synthesis of Bolenol

The synthesis of **Bolenol** typically starts from a 19-nortestosterone (nandrolone) precursor. The process involves three key stages: preparation of the 19-nor precursor, 17α -alkylation, and Δ^5 isomerization.[1]





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Caption: General synthesis pathway of Bolenol.

While specific, detailed protocols for **Bolenol** synthesis are not readily available in the public domain, a general methodology can be outlined based on established steroid chemistry principles.[1]

 Preparation of 19-Nor Precursor: The synthesis begins with nandrolone or 19norandrostenedione as the starting material.[1]



- 17α-Alkylation: The 17-keto group of the precursor is subjected to a Grignard reaction. An ethyl Grignard reagent (e.g., ethylmagnesium bromide) is added under anhydrous conditions to introduce the 17α-ethyl group.[1] This reaction must be carefully controlled to prevent side reactions.
- Δ^5 Isomerization: Following alkylation, an acid-catalyzed rearrangement is performed to shift the double bond to the Δ^5 position, yielding the final **Bolenol** structure.[1]
- Purification: The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate **Bolenol** with high purity.[1]

Chemical Reactions

Bolenol, as a steroid compound, can undergo several typical chemical reactions:

- Esterification: The 17β-hydroxyl group can be esterified with carboxylic acids to form esters.
 This modification can alter the compound's pharmacokinetic profile by enhancing its lipophilicity.[1]
- Oxidation: The double bond within the steroid structure makes Bolenol susceptible to oxidation, which can lead to the formation of ketones or other oxidized derivatives.
- Reduction: The double bond can be reduced to form dihydro derivatives, which may possess different biological activities.[1]

Biological Activity and Mechanism of Action

Bolenol is an anabolic steroid that exerts its effects primarily through interaction with the androgen receptor (AR).[1] Its anabolic properties include the promotion of muscle growth through increased protein synthesis and enhanced nitrogen retention.[1] A key characteristic of **Bolenol** is its tissue selectivity, showing a more pronounced anabolic effect on muscle tissue compared to its androgenic effect on reproductive organs.[1]

Research has quantified the binding affinity of **Bolenol** for androgen and estrogen receptors relative to endogenous hormones.

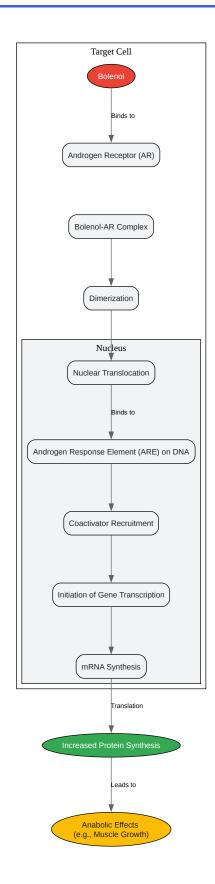


Receptor	Relative Binding Affinity (%)	Comparator
Androgen Receptor (AR)	4-9	Testosterone, Dihydrotestosterone, 19- Nortestosterone
Estrogen Receptor Alpha (ERα)	~3	Estradiol
Estrogen Receptor Beta (ERβ)	~1	Estradiol

Source:[1]

The mechanism of action for **Bolenol** follows the classic genomic pathway for steroid hormones.





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Caption: Mechanism of action of Bolenol via the androgen receptor.

Foundational & Exploratory





The following outlines the general methodologies used to characterize the interaction of **Bolenol** with steroid hormone receptors.

Recombinant Androgen Receptor Binding Assay:

- Preparation of Receptor: A recombinant rat androgen receptor is used.
- Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]mibolerone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled **Bolenol**.
- Separation: Bound and free radioligand are separated (e.g., by filtration).
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of **Bolenol** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined to calculate its binding affinity.

Androgen Receptor-Mediated Transactivation Assay:

- Cell Culture: A suitable cell line (e.g., HEK293) is transiently co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements linked to a reporter gene (e.g., luciferase).
- Treatment: The transfected cells are treated with varying concentrations of **Bolenol** or a control androgen (e.g., testosterone).
- Lysis and Assay: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
- Data Analysis: The dose-response curve is plotted to determine the potency (EC₅₀) and efficacy of **Bolenol** in activating androgen receptor-mediated gene transcription.[1]

Studies have shown that **Bolenol** is not a substrate for the aromatase enzyme.[1] This is a significant property, as it means **Bolenol** is not converted into estrogens, thereby avoiding estrogen-related side effects that can occur with other androgens.[1]



Conclusion

Bolenol is a synthetic anabolic steroid with distinct chemical and biological properties. Its synthesis from nandrolone derivatives is a multi-step process involving key chemical transformations. While it exhibits a lower binding affinity for the androgen receptor compared to testosterone, it demonstrates significant anabolic activity, particularly in muscle tissue. Its inability to be aromatized into estrogens is a notable feature. The detailed understanding of its synthesis, properties, and mechanism of action is crucial for researchers in the fields of steroid chemistry and pharmacology.

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